
N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloride, also known as Nitroquipazine, is a chemical compound that has been extensively studied for its biological and pharmacological properties. Nitroquipazine is a potent and selective inhibitor of the serotonin transporter (SERT), which is a protein responsible for the reuptake of serotonin in the brain.
Mécanisme D'action
N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene acts as a potent and selective inhibitor of the serotonin transporter (SERT), which is a protein responsible for the reuptake of serotonin in the brain. By inhibiting the reuptake of serotonin, N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene increases the concentration of serotonin in the synaptic cleft, leading to enhanced neurotransmission and modulation of various neuronal circuits.
Biochemical and Physiological Effects
N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene has been shown to modulate various biochemical and physiological processes in the brain, including the regulation of mood, cognition, and motor function. It has also been demonstrated to exhibit neuroprotective effects and enhance neurogenesis in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene has several advantages for laboratory experiments, including its high potency and selectivity for the serotonin transporter, its well-established pharmacological profile, and its availability in pure form. However, its limitations include its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
Orientations Futures
For research on N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene include the investigation of its therapeutic potential in the treatment of various neurological and psychiatric disorders, the elucidation of its mechanism of action at the molecular and cellular levels, and the development of novel analogs with improved pharmacological properties. Additionally, the use of N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene as a tool for studying the role of serotonin in the brain and its involvement in the pathophysiology of these disorders is an area of ongoing research.
Méthodes De Synthèse
The synthesis of N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene involves the reaction of 5-nitro-8-quinolinecarboxylic acid with 1,2-diaminopropane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene hydrochloride in high yield and purity.
Applications De Recherche Scientifique
N~1~-(5-nitro-8-quinolinyl)-1,2-propanediamine hydrochloridene has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders such as depression, anxiety, and Parkinson's disease. It has also been investigated as a potential tool for studying the role of serotonin in the brain and its involvement in the pathophysiology of these disorders.
Propriétés
IUPAC Name |
1-N-(5-nitroquinolin-8-yl)propane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2.ClH/c1-8(13)7-15-10-4-5-11(16(17)18)9-3-2-6-14-12(9)10;/h2-6,8,15H,7,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUGEUWBOQUQMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-bromophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6053008.png)
![methyl 4-({[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B6053015.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B6053020.png)
![1-(3-cyclohexen-1-ylcarbonyl)-4-{[4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine trifluoroacetate](/img/structure/B6053025.png)
![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6053028.png)
![ethyl 2-{[2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxo-1-propen-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6053033.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(methylthio)acetyl]prolinamide](/img/structure/B6053046.png)
![5-[1-(2-furylmethyl)-2-pyrrolidinyl]-N-(4-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B6053060.png)
![N-({[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B6053066.png)
![6-{1-[(5-chloro-2-thienyl)carbonyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B6053079.png)
![3-{1-[(3,5-dimethyl-1H-indol-2-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6053084.png)
![5-{2-[(4,5-dibromo-2-thienyl)carbonyl]hydrazino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B6053101.png)

![N-isopropyl-N-(2-methoxyethyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6053109.png)